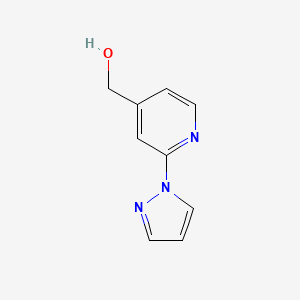

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol

Descripción

Propiedades

IUPAC Name |

(2-pyrazol-1-ylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHPRICBVQCCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a similar structure, such as phenylpyrazole derivatives, have been found to target proteins like serine/threonine-protein kinase b-raf.

Mode of Action

Research on similar compounds suggests that they may undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization. This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products.

Análisis Bioquímico

Biochemical Properties

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone. The interaction between this compound and catecholase involves coordination with the metal ions at the enzyme’s active site, enhancing the catalytic activity. Additionally, this compound can form complexes with other metal ions, further influencing its biochemical properties and interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in cell signaling, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular functions, such as enhanced enzyme activity and improved metabolic efficiency. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to detrimental at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity within these pathways. For example, this compound has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism. These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. This localization is influenced by the presence of transporters that recognize and facilitate the movement of this compound. Additionally, binding proteins can sequester the compound, affecting its distribution and availability within the cell.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. This localization is essential for the compound’s role in regulating cellular processes and maintaining cellular health.

Actividad Biológica

The compound (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring linked to a pyridine moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 201.25 g/mol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole and pyridine derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. In one study, a related compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole derivative | S. aureus | 15 |

| Pyrazole derivative | E. coli | 12 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using in vitro assays measuring cytokine release. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 48 hours .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 | 50 | 30 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Antioxidant Activity : It has shown potential in scavenging free radicals, which contributes to its anti-inflammatory effects .

- Gene Regulation : The compound may modulate the expression of genes involved in inflammatory responses and apoptosis pathways.

Case Studies

A notable case study examined the effects of this compound on inflammation in a murine model. Mice treated with the compound exhibited reduced paw edema and lower levels of inflammatory markers compared to controls .

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following compounds are structurally related to (2-(1H-Pyrazol-1-yl)pyridin-4-yl)methanol, differing in substituent placement, ring systems, or functional groups:

Physicochemical and Functional Comparisons

- Coordination Chemistry: The target compound and (2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)methanol both serve as ligands. The latter’s dual pyrazole groups enhance metal-binding capacity, as demonstrated in iron complex synthesis . The target’s single pyrazole may limit coordination sites but improve selectivity.

- Steric and Electronic Effects: The pyrrolidine ring in [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol introduces conformational rigidity and altered solubility compared to the planar pyridine-based analogs .

- Safety and Handling: Compounds like (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol require stringent safety measures (e.g., ventilation, protective gear) due to flammability and toxicity . The target compound’s discontinued status may imply similar hazards.

Métodos De Preparación

Reductive Amination Route

- Starting from a pyridine-4-carbaldehyde derivative, the pyrazolyl group is introduced via nucleophilic substitution or coupling.

- The aldehyde group at the 4-position is reduced to the corresponding methanol using boron hydride reagents such as sodium borohydride or lithium aluminium hydride.

- Reductive amination can be employed when an amino-pyrazole derivative reacts with the aldehyde, followed by in situ reduction to form the target compound.

Nucleophilic Substitution on Halopyridine

- A halogenated pyridine (e.g., 2-chloropyridine-4-carbaldehyde) can be reacted with 1H-pyrazole under basic conditions to substitute the chlorine with the pyrazolyl group.

- Subsequent reduction of the aldehyde to the hydroxymethyl group yields this compound.

- This approach avoids protection/deprotection steps, enhancing synthetic efficiency.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Ester reduction | Lithium aluminium hydride (LiAlH4), THF, 0-20°C, 4 h | Conversion of ester to alcohol | High yield (~75%) |

| Reductive amination | Aldehyde + pyrazolyl amine, NaBH4 or NaCNBH3 | Formation of C-N bond and reduction | One-pot possible |

| Nucleophilic aromatic substitution | 2-Halopyridine derivative + pyrazole, base | Introduction of pyrazolyl group | Avoids protection steps |

| Aldehyde reduction | Sodium borohydride or LiAlH4 | Aldehyde to hydroxymethyl group | Mild conditions preferred |

Research Findings and Optimization Notes

- The use of lithium aluminium hydride is effective for ester reduction but requires careful temperature control and quenching due to its reactivity.

- Sodium borohydride offers milder conditions suitable for aldehyde reduction with fewer side reactions.

- One-pot reductive amination techniques streamline synthesis by combining condensation and reduction steps without intermediate isolation.

- The choice of solvent (THF, methanol) and temperature critically affects yield and purity.

- Avoidance of protection/deprotection steps in halopyridine substitution routes improves overall efficiency and scalability.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|

| Ester Reduction (LiAlH4) | LiAlH4, THF, 0-20°C, 4 h | High yield, straightforward | ~75.78% yield |

| Reductive Amination | Aldehyde + pyrazolyl amine, NaBH4 | One-pot, mild conditions | Efficient, avoids intermediates |

| Nucleophilic Aromatic Substitution | 2-Halopyridine + pyrazole, base | Avoids protection steps | Good selectivity |

| Aldehyde Reduction (NaBH4) | NaBH4, methanol or protic solvent | Mild, selective | Suitable for sensitive substrates |

Q & A

Q. How are scale-up challenges addressed without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.